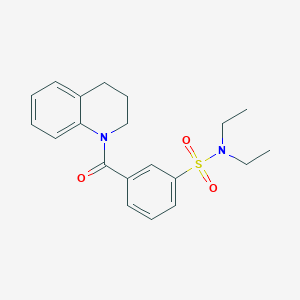![molecular formula C20H22Cl2N2OS B262455 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol, also known as clozapine, is a psychoactive medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and his team at the French company Rhône-Poulenc. Since its introduction into clinical practice in the 1970s, clozapine has been shown to be effective in treating a range of psychiatric disorders, including treatment-resistant schizophrenia.
Wirkmechanismus
Clozapine works by blocking the dopamine D4 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of the mesolimbic dopamine pathway, which is believed to be overactive in schizophrenia. Clozapine also has an affinity for other receptors, including the histamine H1, muscarinic M1, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Clozapine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the prefrontal cortex, which may contribute to its therapeutic effects. Clozapine also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. However, 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol also has limitations for use in lab experiments. It has a narrow therapeutic window and can cause serious side effects, such as agranulocytosis, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol. One area of research is the development of new antipsychotic drugs that have a similar mechanism of action to this compound but with fewer side effects. Another area of research is the use of this compound in combination with other drugs to improve its efficacy and reduce side effects. Finally, there is a need for more research on the long-term effects of this compound on brain function and behavior.
Synthesemethoden
Clozapine is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is reacted with sodium hydride and 2-chloroethanol to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-hydroxyethyl]piperazine. This compound is then treated with thionyl chloride to yield 2-[4-(8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)-1-chloroethyl]piperazine, which is finally reacted with 2,3-dichloro-1,4-thiazine to yield 2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its efficacy in treating schizophrenia and other psychiatric disorders. It has been shown to be effective in treating treatment-resistant schizophrenia, reducing symptoms such as delusions, hallucinations, and disorganized thinking. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and major depressive disorder.
Eigenschaften
Molekularformel |
C20H22Cl2N2OS |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-[4-(2,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS/c21-16-11-14-12-18(24-7-5-23(6-8-24)9-10-25)15-3-1-2-4-19(15)26-20(14)13-17(16)22/h1-4,11,13,18,25H,5-10,12H2 |
InChI-Schlüssel |
AZKNQSXHNRVDMX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1CCO)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)